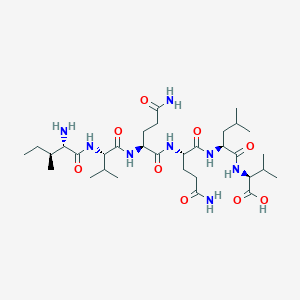
1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene: is a compound that belongs to the family of diyne derivatives It is characterized by the presence of two trimethylsilylethynyl groups attached to a benzene ring at the 2 and 5 positions, and two octyl groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene can be synthesized through the reduction of 1,4-bis(trimethylsilylethynyl)-2,5-cyclohexadiene-1,4-diol using stannous chloride . The reaction involves the addition of one Al-H bond to each C-C triple bond, facilitated by di(tert-butyl)aluminium hydride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene undergoes various chemical reactions, including:
Hydroalumination: Reaction with di(tert-butyl)aluminium hydride, resulting in the addition of Al-H bonds to the C-C triple bonds.
Reduction: Reduction of the precursor compound using stannous chloride.
Common Reagents and Conditions:
Stannous Chloride: Used for the reduction of the precursor compound.
Di(tert-butyl)aluminium Hydride: Facilitates hydroalumination reactions.
Major Products: The major products formed from these reactions include the reduced and hydroaluminated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene involves its ability to undergo hydroalumination and reduction reactions. The molecular targets and pathways involved include the C-C triple bonds, which react with di(tert-butyl)aluminium hydride and stannous chloride to form the corresponding hydroaluminated and reduced products .
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(trimethylsilyl)ethynylbenzene: A diyne derivative with similar structural properties.
2,5-Diethoxy-1,4-bis(trimethylsilyl)ethynylbenzene: Another diyne derivative used in the synthesis of conjugated polymers.
1,4-Diethynyl-2,5-bis(heptyloxy)benzene: A long alkyloxy chain analogue.
Uniqueness: 1,4-Dioctyl-2,5-bis(trimethylsilylethynyl)benzene is unique due to the presence of octyl groups, which enhance its solubility and processability in organic solvents. This makes it particularly useful in the synthesis of highly conjugated polymers and oligomers for advanced material applications .
Eigenschaften
CAS-Nummer |
745048-28-6 |
|---|---|
Molekularformel |
C32H54Si2 |
Molekulargewicht |
494.9 g/mol |
IUPAC-Name |
2-[2,5-dioctyl-4-(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C32H54Si2/c1-9-11-13-15-17-19-21-29-27-32(24-26-34(6,7)8)30(22-20-18-16-14-12-10-2)28-31(29)23-25-33(3,4)5/h27-28H,9-22H2,1-8H3 |
InChI-Schlüssel |
LANBUIJIXJCMAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC(=C(C=C1C#C[Si](C)(C)C)CCCCCCCC)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride](/img/structure/B12518301.png)
![1-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]pyrrolidine](/img/structure/B12518305.png)

![2,7-Diethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518314.png)

![3-(Hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one](/img/structure/B12518329.png)
![Ethyl [(4-iodophenyl)sulfamoyl]acetate](/img/structure/B12518346.png)




![4-Chloro-6-[(naphthalen-1-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12518389.png)

